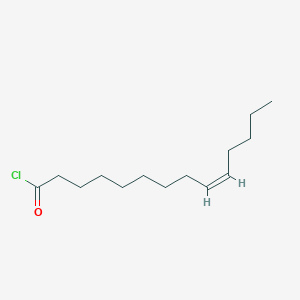

9(Z)-Tetradecenoyl chloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(Z)-tetradec-9-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNOJDNYMHAKLY-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of CAS 50-78-2 (Acetylsalicylic Acid)

Disclaimer: The requested CAS number 95548-25-7 could not be identified in publicly available chemical databases. It may correspond to a proprietary substance, an incorrect number, or a compound not yet cataloged. To fulfill the structural and content requirements of this request, this guide provides the requested in-depth information for the well-documented and researched compound, Acetylsalicylic Acid (Aspirin), CAS 50-78-2, as an illustrative example.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, experimental methodologies, and biological pathways of Acetylsalicylic Acid.

Chemical Identity

Acetylsalicylic acid is a salicylate (B1505791) drug, often used as an analgesic to relieve minor aches and pains, as an antipyretic to reduce fever, and as an anti-inflammatory medication.

| Identifier | Value |

| CAS Number | 50-78-2 |

| Chemical Name | Acetylsalicylic Acid |

| Other Names | Aspirin, 2-(Acetyloxy)benzoic acid |

| Molecular Formula | C₉H₈O₄ |

| SMILES | CC(=O)OC1=CC=CC=C1C(=O)O |

| InChI | InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12) |

Physicochemical Properties

The physicochemical properties of a compound are critical for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties for Acetylsalicylic Acid are summarized below.

| Property | Value | Unit | Conditions |

| Molecular Weight | 180.16 | g/mol | - |

| Melting Point | 135 - 141 | °C | - |

| Boiling Point | 140 | °C | Decomposes |

| Water Solubility | 3.3 | mg/mL | 25 °C |

| logP (Octanol-Water) | 1.19 | - | - |

| pKa | 3.5 | - | 25 °C |

| Vapor Pressure | 7.98 x 10⁻⁵ | mmHg | 25 °C (estimated) |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible determination of physicochemical properties. Below are outlines of standard methodologies for measuring key parameters.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a substance's purity.

Protocol:

-

Sample Preparation: The solid sample is thoroughly dried and finely powdered to ensure uniform heating.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 3-5 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital sensor.

-

Heating: The sample is heated at a controlled rate. A rapid ramp can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.

-

Reporting: The result is reported as a temperature range. For a pure substance, this range is typically narrow (0.5-2 °C).

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The logP value is crucial for predicting a drug's membrane permeability and hydrophobic interactions.

Protocol:

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for pharmaceutical applications) are pre-saturated by shaking them together for 24 hours, followed by separation.

-

Dissolution: A known mass of Acetylsalicylic Acid is dissolved in one of the phases (typically octanol).

-

Partitioning: The solution is combined with the other phase in a separatory funnel. The funnel is shaken vigorously for a set period (e.g., 10-30 minutes) to allow the solute to partition between the two immiscible layers. The system is then allowed to equilibrate.

-

Phase Separation: The two phases (aqueous and octanol) are carefully separated.

-

Concentration Analysis: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathway

Acetylsalicylic Acid primarily acts as an irreversible inhibitor of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), molecules involved in inflammation, pain, and fever.

Pathway Description:

-

Cellular stimuli lead to the release of Arachidonic Acid from the cell membrane.

-

Arachidonic Acid serves as a substrate for both COX-1 and COX-2 enzymes.

-

COX-1 is constitutively expressed and is involved in producing thromboxanes (like TXA2) which promote platelet aggregation.

-

COX-2 is induced during inflammation and produces prostaglandins that mediate pain, inflammation, and fever.

-

Acetylsalicylic Acid covalently modifies a serine residue in the active site of both COX-1 and COX-2 through acetylation. This action is irreversible.

-

The inhibition of COX enzymes blocks the conversion of Arachidonic Acid, thereby reducing the synthesis of prostaglandins and thromboxanes and leading to the drug's anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.

An In-depth Technical Guide to the Synthesis of 9(Z)-Tetradecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 9(Z)-tetradecenoyl chloride, also known as myristoleoyl chloride. The document details established experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthesis processes. The primary challenge in this synthesis—the preservation of the Z-configuration of the carbon-carbon double bond—is addressed through the presented methodologies.

Introduction

This compound (CAS Number: 95548-25-7) is a reactive acyl chloride derived from myristoleic acid, a monounsaturated omega-5 fatty acid.[1] Its utility in organic synthesis is significant, particularly in the attachment of the myristoleoyl group to various molecules, a crucial step in the development of pharmaceuticals and other specialty chemicals. The synthesis of this compound is analogous to that of other unsaturated acyl chlorides, such as oleoyl (B10858665) chloride, where the key consideration is the choice of chlorinating agent and reaction conditions to prevent isomerization of the cis-double bond.

Core Synthesis Pathway: Chlorination of 9(Z)-Tetradecenoic Acid

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution of its parent carboxylic acid, 9(Z)-tetradecenoic acid (myristoleic acid). This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus trichloride (B1173362) (PCl₃).

Method 1: Synthesis using Thionyl Chloride

Thionyl chloride is a cost-effective and efficient reagent for the preparation of acyl chlorides. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[2][3][4] Critically, studies on the analogous synthesis of oleoyl chloride from oleic acid using thionyl chloride have shown no evidence of double bond isomerization, confirming the preservation of the Z-configuration.[5]

Experimental Protocol

The following protocol is adapted from the established synthesis of oleoyl chloride.[5]

-

Reaction Setup: A reaction vessel equipped with a reflux condenser and a dropping funnel is charged with an excess of thionyl chloride. The apparatus should be protected from atmospheric moisture.

-

Addition of Reactant: 9(Z)-Tetradecenoic acid is placed in the dropping funnel and added dropwise to the thionyl chloride at a controlled rate.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to ensure the completion of the reaction. The progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The crude this compound can then be purified by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 9(Z)-Tetradecenoic Acid | |

| Reagent | Thionyl Chloride (SOCl₂) | [5] |

| Yield (Crude) | 97-99% | [5] |

| Yield (Distilled) | 85% | [5] |

| Purity | >99% | [1] |

| Isomerization | Not Observed | [5] |

Method 2: Synthesis using Oxalyl Chloride

Oxalyl chloride is considered a milder chlorinating agent than thionyl chloride and is often used for substrates that are sensitive to harsher conditions.[6] The reaction with oxalyl chloride also produces gaseous byproducts (CO, CO₂, and HCl), facilitating purification. This method has been reported to yield high percentages of the desired acyl chloride.[5]

Experimental Protocol

The following is a general procedure based on the synthesis of oleoyl chloride.[6]

-

Reaction Setup: 9(Z)-Tetradecenoic acid is dissolved in an inert solvent, such as hexane, in a reaction flask under a dry atmosphere.

-

Addition of Reagent: A slight excess of oxalyl chloride is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 1.5 to 2 hours.

-

Purification: The solvent and excess oxalyl chloride are removed under reduced pressure (in vacuo) to yield the crude product. Further purification can be achieved by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 9(Z)-Tetradecenoic Acid | |

| Reagent | Oxalyl Chloride ((COCl)₂) | [6] |

| Solvent | Hexane | [6] |

| Reaction Time | 1.5 hours | [6] |

| Yield | High (reported as 86% for oleoyl chloride) | [5] |

Method 3: Synthesis using Phosphorus Trichloride

Phosphorus trichloride is another viable reagent for the synthesis of acyl chlorides from carboxylic acids.[7][8] The byproduct of this reaction is phosphorous acid (H₃PO₃), which is a solid and needs to be separated from the liquid acyl chloride product.

Experimental Protocol

This protocol is based on the industrial synthesis of oleoyl chloride.[7][8]

-

Reaction Setup: 9(Z)-Tetradecenoic acid is placed in a reaction vessel equipped with a stirrer.

-

Addition of Reagent: Phosphorus trichloride is added slowly to the carboxylic acid while maintaining the temperature between 25-33 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to approximately 55 °C and held for several hours (e.g., 4 hours).

-

Purification: The mixture is allowed to settle, and the lower layer of phosphorous acid is separated. The upper layer containing the crude this compound can be further purified by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 9(Z)-Tetradecenoic Acid | |

| Reagent | Phosphorus Trichloride (PCl₃) | [7][8] |

| Reaction Temperature | 25-55 °C | [7][8] |

| Reaction Time | ~4 hours | [7][8] |

| Yield | 60% (reported for oleoyl chloride) | [5] |

Diagrams

General Synthesis Pathway

Caption: General synthesis pathway from 9(Z)-Tetradecenoic acid.

Experimental Workflow: Thionyl Chloride Method

Caption: Workflow for synthesis using thionyl chloride.

Logical Relationship: Reagent Choice and Byproducts

Caption: Relationship between chlorinating agents and their byproducts.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a well-established transformation. The use of thionyl chloride or oxalyl chloride are particularly advantageous due to the formation of gaseous byproducts, which simplifies purification. Importantly, evidence from analogous syntheses indicates that these methods can be employed without causing isomerization of the crucial Z-double bond. The choice of a specific method may depend on factors such as scale, cost, and the sensitivity of other functional groups present in the substrate. For most laboratory-scale preparations, both thionyl chloride and oxalyl chloride represent excellent choices for the efficient and stereoselective synthesis of this compound.

References

- 1. larodan.com [larodan.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. Production method and application of oleoyl chloride-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 8. Oleoyl Chloride Or Oleic Acid Chloride CAS 16507-61-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

A Technical Guide to Myristoleic Acid and Its Derivatives: From Natural Sources to Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoleic acid, a cis-delta-9-tetradecenoic acid, is an omega-5 monounsaturated fatty acid with a growing body of research highlighting its significant and diverse biological activities. This technical guide provides an in-depth overview of the natural occurrence of myristoleic acid and its derivatives, alongside a detailed exploration of their multifaceted biological roles. This document summarizes key quantitative data, outlines experimental methodologies for their study, and visualizes the intricate signaling pathways through which these molecules exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Natural Occurrence

Myristoleic acid and its derivatives are found across various biological kingdoms, from microorganisms to plants and animals. The concentration and form of these compounds can vary significantly depending on the source.

Plant Kingdom

The primary sources of myristoleic acid in the plant kingdom are the seed oils of the Myristicaceae family, which includes nutmeg. In some species within this family, myristoleic acid can constitute up to 30% of the total fatty acid content in the seed oil[1][2]. Another notable plant source is Serenoa repens (saw palmetto), where myristoleic acid is a key bioactive component of its fruit extract[3][4].

Animal Kingdom

In animals, myristoleic acid is a common constituent of depot fats and dairy products[3][5]. Butter and cream are particularly rich sources[6]. One of the most well-studied naturally occurring derivatives is cetyl myristoleate (B1240118) , an ester of myristoleic acid and cetyl alcohol. It is found in the tissues of certain animals, such as the Swiss albino mouse, and is believed to contribute to their natural resistance to arthritis. Commercially, it is often derived from beef tallow[1].

Microbial World

The gut microbiome plays a role in modulating the levels of myristoleic acid in humans, with some bacterial species capable of its production[3]. For instance, Enterococcus faecalis, a gut bacterium, can produce significant amounts of myristoleic acid[3]. Certain cyanobacteria also contain notable concentrations of this fatty acid[7].

Myristoleic Acid Derivatives

Beyond the free fatty acid and its cetyl ester, other derivatives have been identified, although they are less common. Myristoleamide , the amide derivative of myristoleic acid, is a known compound, though its natural occurrence is not as well-documented as the acid or its ester.

Quantitative Data on Occurrence

The following tables summarize the available quantitative data on the concentration of myristoleic acid and its derivatives in various natural sources.

Table 1: Myristoleic Acid Content in Various Natural Sources

| Source | Part/Product | Concentration | Reference |

| Myristicaceae family | Seed Oil | Up to 30% of total fatty acids | [1][2] |

| Dairy | Butter | 1.14 g / 100 g | [6] |

| Dairy | Cream | 0.31 g / 100 g | [6] |

| Animal Fat | Beef Brisket | 0.32 g / 100 g | [6] |

| Human Tissue | Adipose Tissue | 0.3 - 0.7% of total fatty acids |

Table 2: Cetyl Myristoleate Content

| Source | Product | Concentration | Reference |

| Beef Tallow | Commercial Extract | Standardized to 18-40% |

Biological Roles and Mechanisms of Action

Myristoleic acid and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and metabolic regulatory effects.

Anti-inflammatory and Immunomodulatory Effects

Myristoleic acid and particularly its derivative, cetyl myristoleate, are recognized for their potent anti-inflammatory properties. Cetyl myristoleate is widely used in supplements for joint health, where it is believed to act as a lubricant and an immunomodulator.

The proposed mechanism of action involves the modulation of inflammatory signaling pathways. It is suggested that these compounds can influence the production of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation, potentially by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Figure 1: Proposed anti-inflammatory mechanism of myristoleic acid.

Furthermore, myristoleic acid has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway in microglial cells.

Figure 2: Inhibition of the NF-κB signaling pathway by myristoleic acid.

Anti-Cancer Activity

Myristoleic acid has demonstrated cytotoxic effects against cancer cells, particularly in the context of prostate cancer. It is a key cytotoxic component in the extract of Serenoa repens, which has been used traditionally for prostatic diseases. Studies on the LNCaP human prostate cancer cell line have shown that myristoleic acid can induce both apoptosis and necrosis. The apoptotic pathway appears to be partially dependent on the activation of caspases.

Figure 3: Induction of cell death in prostate cancer cells by myristoleic acid.

Antimicrobial Properties

Myristoleic acid exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanisms of action are thought to involve the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents. Additionally, it may interfere with the function of efflux pumps, which are bacterial proteins that expel antibiotics, thus potentially acting synergistically with conventional antimicrobial agents.

Figure 4: Proposed antimicrobial mechanisms of myristoleic acid.

Metabolic Regulation

Emerging research suggests a role for myristoleic acid in metabolic health. It has been shown to promote the browning of white adipose tissue and increase energy expenditure, which could have implications for the management of obesity. The activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism, is a potential mechanism for these effects.

Experimental Protocols

Detailed experimental protocols for the isolation, identification, and biological evaluation of myristoleic acid and its derivatives are crucial for advancing research in this field. While specific, detailed protocols are proprietary to individual research laboratories and publications, this section outlines the general methodologies commonly employed.

Extraction and Isolation

-

Source Material Preparation: Plant materials (e.g., seeds) are typically dried and ground. Animal tissues are homogenized.

-

Lipid Extraction: A common method is the Bligh and Dyer or Folch extraction, using a chloroform/methanol/water solvent system to partition lipids from other cellular components.

-

Fractionation: The total lipid extract can be fractionated using techniques like column chromatography on silica (B1680970) gel to separate different lipid classes (e.g., neutral lipids, free fatty acids, phospholipids).

-

Isolation of Myristoleic Acid/Derivatives: Further purification is achieved through high-performance liquid chromatography (HPLC), often in reverse-phase mode.

Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for fatty acid analysis. Fatty acids are first converted to their more volatile methyl esters (FAMEs) by transesterification. The FAMEs are then separated by GC and identified based on their mass spectra and retention times compared to known standards. Quantification is achieved by integrating the peak areas and comparing them to an internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise chemical structure of isolated compounds, including the position and stereochemistry of the double bond.

Figure 5: General experimental workflow for the study of myristoleic acid.

Biological Assays

-

Anti-inflammatory Assays:

-

Cell-based assays: Using cell lines like RAW 264.7 macrophages stimulated with LPS. The production of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) is measured by Griess assay, ELISA, or qPCR.

-

Enzyme inhibition assays: Assessing the direct inhibitory effect on COX and LOX enzymes.

-

-

Anti-cancer Assays:

-

Cell viability assays: Using assays like MTT or MTS to determine the cytotoxic effects on cancer cell lines.

-

Apoptosis assays: Detecting apoptosis through methods like Annexin V/propidium iodide staining followed by flow cytometry, or by measuring caspase activity.

-

-

Antimicrobial Assays:

-

Minimum Inhibitory Concentration (MIC) determination: Using broth microdilution methods to find the lowest concentration that inhibits microbial growth.

-

Membrane permeability assays: Employing fluorescent dyes that enter cells with compromised membranes.

-

Conclusion and Future Directions

Myristoleic acid and its derivatives represent a promising class of bioactive lipids with significant therapeutic potential. Their natural abundance in various sources, coupled with their diverse biological activities, makes them attractive candidates for further research and development in the pharmaceutical and nutraceutical industries.

Future research should focus on:

-

A more comprehensive profiling of myristoleic acid derivatives in a wider range of natural sources.

-

Elucidation of the detailed molecular mechanisms underlying their biological effects, particularly the identification of specific cellular receptors and downstream signaling targets.

-

Preclinical and clinical studies to validate the therapeutic efficacy and safety of myristoleic acid and its derivatives for various health conditions.

-

The development of sustainable and cost-effective methods for the production and purification of these compounds.

This technical guide provides a solid foundation for understanding the current state of knowledge on myristoleic acid and its derivatives. It is hoped that this will stimulate further investigation into these fascinating and potentially valuable natural products.

References

- 1. rejuvenation-science.com [rejuvenation-science.com]

- 2. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nutrientinnovations.com [nutrientinnovations.com]

- 4. Frontiers | Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus [frontiersin.org]

- 5. Cetyl Myristoleate - NZ Health Coach [nzhealthcoach.com]

- 6. metabolon.com [metabolon.com]

- 7. Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 9(Z)-Tetradecenoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and analytical data for 9(Z)-Tetradecenoyl chloride (CAS No: 95548-25-7), a key intermediate in organic synthesis.[1] The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Chemical and Physical Properties

This compound, also known as Myristoleic acid chloride, is a monounsaturated fatty acyl chloride. Its fundamental properties are summarized below.[1]

| Property | Value |

| Molecular Formula | C₁₄H₂₅ClO |

| Molecular Weight | 244.8 g/mol |

| CAS Number | 95548-25-7 |

| Synonyms | (9Z)-9-Tetradecenoyl chloride, Myristoleic acid chloride |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups: an acyl chloride and a cis-alkene.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.3-5.4 | m | 2H | -CH=CH- (Vinyl protons) |

| ~2.8-2.9 | t | 2H | -CH₂-COCl (α to carbonyl) |

| ~2.0 | m | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |

| ~1.6 | m | 2H | -CH₂-CH₂-COCl (β to carbonyl) |

| ~1.2-1.4 | m | 12H | -(CH₂)₆- (Methylene chain) |

| ~0.9 | t | 3H | -CH₃ (Terminal methyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | -COCl (Carbonyl carbon) |

| ~130 | -CH=CH- (Vinyl carbons) |

| ~45 | -CH₂-COCl (α to carbonyl) |

| ~32 | -CH₂-CH₂-COCl (β to carbonyl) |

| ~29-30 | -(CH₂)n- (Methylene chain) |

| ~27 | -CH₂-CH= (Allylic carbons) |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₃ (Terminal methyl) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3005 | Medium | =C-H stretch (Vinyl C-H) |

| ~2925, ~2855 | Strong | C-H stretch (Aliphatic) |

| ~1800 | Strong | C=O stretch (Acyl chloride) |

| ~1655 | Medium, weak | C=C stretch (cis-Alkene) |

| ~720 | Medium | =C-H bend (cis-Alkene out-of-plane) |

The strong absorption band around 1800 cm⁻¹ is highly characteristic of the acyl chloride functional group.[2][3][4] The presence of the cis-double bond is indicated by the C=C stretch and the =C-H bending vibrations.[5][6]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 244/246 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 209 | [M-Cl]⁺ (Acylium ion) |

| Various | Fragments from cleavage of the alkyl chain |

The mass spectrum is expected to show a molecular ion peak [M]⁺ with the characteristic isotopic pattern for a compound containing one chlorine atom (approximately 3:1 ratio for M and M+2). A prominent peak corresponding to the loss of the chlorine atom to form a stable acylium ion ([M-Cl]⁺) is also anticipated. Further fragmentation of the long alkyl chain is expected.[7][8][9]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like this compound.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.

-

Background Collection : Record a background spectrum of the clean ATR crystal.

-

Sample Application : Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition : Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

GC Separation : Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). Use a temperature program to separate the components of the sample.

-

MS Analysis : The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-300).

Workflow and Signaling Pathways

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10]

Caption: Synthesis of this compound.

References

- 1. larodan.com [larodan.com]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinh.cas.cn [sinh.cas.cn]

- 9. researchgate.net [researchgate.net]

- 10. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

Technical Guide to the Safe Handling of 9(Z)-Tetradecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety information for 9(Z)-Tetradecenoyl chloride (CAS No. 95548-25-7).[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from closely related acyl chlorides to provide a thorough understanding of the potential hazards and safe handling procedures. All data extrapolated from other compounds will be clearly indicated.

Chemical and Physical Properties

This compound is an unsaturated fatty acyl chloride.[1] Its key identifiers and physical properties are summarized below. Data for similar compounds are provided for context and comparison.

| Property | This compound | (Z)-9-Octadecenoyl chloride (Oleoyl chloride) | Tetradecanoyl chloride (Myristoyl chloride) |

| CAS Number | 95548-25-7[1] | 112-77-6 | 112-64-1[2] |

| Molecular Formula | C₁₄H₂₅ClO[1] | C₁₈H₃₃ClO[3] | C₁₄H₂₇ClO |

| Molecular Weight | 244.8 g/mol [1] | 300.91 g/mol [3] | 246.82 g/mol |

| Appearance | Liquid[1] | Oil / Liquid[3] | Liquid |

| Boiling Point | Not available | 193 °C @ 4 mmHg[3] | 149 °C @ 5 mmHg |

| Density | Not available | 0.91 g/mL at 25 °C[3] | 0.903 g/mL at 25 °C |

| Flash Point | Not available | >230 °F[3] | >230 °F |

| Solubility | Not available | Slightly soluble in Chloroform[3] | Reacts with water |

| Purity | >99%[1] | Not specified | >95%[2] |

| Storage | Freezer[1] | Not specified | Dry, cool, well-ventilated place away from moisture[2] |

Hazard Identification and GHS Classification

As an acyl chloride, this compound is expected to be a corrosive and reactive compound. The following GHS hazard classifications are based on data for similar acyl chlorides and should be considered applicable.

-

Skin Corrosion/Irritation: Category 1A - Causes severe skin burns and eye damage.[4]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[4]

-

Acute Toxicity, Inhalation: Category 3 - Toxic if inhaled.[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[4]

Hazard Statements (H-Statements):

-

H314: Causes severe skin burns and eye damage.[4]

-

H331: Toxic if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements (P-Statements):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4]

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Handling Protocol for Acyl Chlorides

Given the moisture-sensitive and corrosive nature of this compound, all manipulations should be performed in a controlled environment.

-

Preparation:

-

Work in a certified chemical fume hood with the sash at the lowest practical height.

-

Ensure an emergency shower and eyewash station are readily accessible.

-

Gather all necessary personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and tightly sealed safety goggles or a face shield.

-

Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate) to neutralize any spills or residual reagent.

-

-

Handling:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[2]

-

Use clean, dry glassware and syringes.

-

When transferring the liquid, use a syringe or cannula technique to minimize exposure to air.

-

Avoid heating the compound unless necessary, and if so, use a well-controlled heating mantle and a reflux condenser.

-

-

Waste Disposal:

-

Quench any residual this compound by slowly adding it to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate).

-

Dispose of the neutralized waste in accordance with local and institutional regulations.

-

Contaminated materials (e.g., gloves, paper towels) should be placed in a sealed container and disposed of as hazardous waste.

-

Emergency Response Protocol

Spill:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Neutralize the spill area with a weak base solution, followed by a thorough cleaning with soap and water.

Fire:

-

Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water , as acyl chlorides react violently with it.

-

If the fire is significant, evacuate the area and call emergency services.

-

Wear self-contained breathing apparatus (SCBA) if there is a risk of inhaling fumes.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows for the safe handling of this compound.

References

Methodological & Application

Synthesis of (Z)-9-tetradecenyl acetate using 9(Z)-Tetradecenoyl chloride.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (Z)-9-tetradecenyl acetate (B1210297), a significant insect pheromone component, starting from 9(Z)-tetradecenoyl chloride. The described two-step synthesis involves the reduction of the acyl chloride to the corresponding alcohol, followed by its acetylation. This protocol is intended for use by qualified personnel in a laboratory setting.

Introduction

(Z)-9-tetradecenyl acetate is a key component of the sex pheromones of numerous lepidopteran species, making it a valuable tool in integrated pest management strategies through mating disruption or monitoring.[1] The synthesis of this semiochemical with high stereochemical purity is crucial for its biological activity. The following protocol outlines a reliable method for its preparation from this compound.

Physicochemical Properties of Reactants and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) |

| This compound | 95548-25-7 | C₁₄H₂₅ClO | 244.80 | Liquid | - | - |

| (Z)-9-Tetradecen-1-ol | 35153-15-2 | C₁₄H₂₈O | 212.37 | Colorless liquid | - | - |

| (Z)-9-Tetradecenyl acetate | 16725-53-4 | C₁₆H₃₀O₂ | 254.41 | Colorless to pale yellow liquid | 193 °C/4 mmHg | 0.91 |

Experimental Workflow

Caption: Synthetic workflow for (Z)-9-tetradecenyl acetate.

Experimental Protocols

Step 1: Reduction of this compound to (Z)-9-Tetradecen-1-ol

This procedure details the reduction of the acyl chloride to the primary alcohol using sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 3 M HCl to neutralize the excess NaBH₄ and decompose the borate (B1201080) esters.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (Z)-9-tetradecen-1-ol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Expected Yield: 70-85%

Step 2: Acetylation of (Z)-9-Tetradecen-1-ol

This protocol describes the conversion of the alcohol to the final acetate ester using acetic anhydride and pyridine.

Materials:

-

(Z)-9-Tetradecen-1-ol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Diethyl ether or ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve (Z)-9-tetradecen-1-ol (1.0 eq) in anhydrous pyridine (2-5 eq).

-

Cool the solution to 0 °C and add acetic anhydride (1.5-2.0 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude (Z)-9-tetradecenyl acetate can be purified by column chromatography on silica gel.

Expected Yield: >90%

Data Presentation

Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| 1 | Reduction | Sodium borohydride | Anhydrous THF | 0 to RT | 3-4 | 70-85 | >95 (after purification) |

| 2 | Acetylation | Acetic anhydride, Pyridine | Pyridine | 0 to RT | 12-24 | >90 | >98 (after purification) |

Spectroscopic Data for (Z)-9-Tetradecenyl Acetate

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 5.35 (m, 2H, -CH=CH-), 4.05 (t, 2H, -CH₂-OAc), 2.04 (s, 3H, -OAc), 2.01 (m, 4H, allylic CH₂), 1.25-1.40 (m, 14H, other CH₂), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 171.2, 130.0, 129.9, 64.7, 31.9, 29.7, 29.5, 29.3, 29.2, 28.6, 27.2, 25.9, 22.6, 21.0, 14.1 |

| Mass Spec (EI) | m/z 254 (M+), 194 (M-AcOH), 61 (AcOH₂⁺)[2] |

| IR (neat) | ν 3005, 2927, 2855, 1743, 1237, 1038 cm⁻¹ |

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to (Z)-9-tetradecenyl acetate from this compound. The protocols are based on well-established organic transformations and can be adapted for various scales of production. Proper purification and analytical characterization are essential to ensure the high purity required for pheromone applications.

References

Application Notes and Protocols for Acylation Reactions with 9(Z)-Tetradecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard protocol for the acylation of L-tyrosine using 9(Z)-tetradecenoyl chloride. The resulting product, N-(9(Z)-tetradecenoyl)-L-tyrosine, belongs to the class of N-acyl amino acids (NAAs), which are of significant interest in biomedical research due to their diverse physiological roles as signaling molecules.[1][2][3][4] This protocol is based on the principles of the Schotten-Baumann reaction, a widely used method for the synthesis of amides from amines and acid chlorides in a biphasic solvent system.[5][6][7][8]

Overview of the Reaction

The acylation of L-tyrosine with this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of L-tyrosine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of N-(9(Z)-tetradecenoyl)-L-tyrosine

This protocol details the synthesis of N-(9(Z)-tetradecenoyl)-L-tyrosine, a representative N-acyl amino acid.

Materials:

-

L-Tyrosine

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Dissolution of L-Tyrosine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-tyrosine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide at room temperature. Stir until a clear solution is obtained.

-

Reaction Setup: Cool the solution in an ice bath to 0-5 °C. In a separate dropping funnel, prepare a solution of this compound (1.05 eq) in dichloromethane.

-

Acylation Reaction: Add the solution of this compound dropwise to the stirred L-tyrosine solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. Throughout the addition, monitor the pH of the aqueous phase and maintain it between 9-10 by adding a 1 M NaOH solution as needed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup - Acidification and Extraction: Once the reaction is complete, cool the mixture in an ice bath and acidify the aqueous phase to a pH of 2-3 using 1 M hydrochloric acid. The product, N-(9(Z)-tetradecenoyl)-L-tyrosine, will precipitate as a white solid. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to yield pure N-(9(Z)-tetradecenoyl)-L-tyrosine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-(9(Z)-tetradecenoyl)-L-tyrosine based on the provided protocol.

| Parameter | Value |

| Reactants | |

| L-Tyrosine | 1.0 eq |

| This compound | 1.05 eq |

| Sodium Hydroxide | As needed to maintain pH 9-10 |

| Reaction Conditions | |

| Solvent | Water/Dichloromethane |

| Temperature | 0-5 °C initially, then room temp. |

| Reaction Time | 3-5 hours |

| Product | |

| Product Name | N-(9(Z)-tetradecenoyl)-L-tyrosine |

| Expected Yield | 80-90% |

| Appearance | White to off-white solid |

Visualization of a Relevant Biological Pathway

L-tyrosine is a crucial amino acid that serves as a precursor for the biosynthesis of several important neurotransmitters. The following diagram illustrates the metabolic pathway from L-tyrosine to dopamine, norepinephrine, and epinephrine.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-(9(Z)-tetradecenoyl)-L-tyrosine.

References

- 1. benchchem.com [benchchem.com]

- 2. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. lscollege.ac.in [lscollege.ac.in]

Application Note: Derivatization of Biogenic Amines using 9(Z)-Tetradecenoyl Chloride for GC-MS Analysis

Abstract

This application note details a generalized protocol for the derivatization of biogenic amines with 9(Z)-Tetradecenoyl chloride for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Biogenic amines are low molecular weight organic bases that are important in food safety and physiological studies. Their direct analysis by GC-MS is often hindered by their high polarity and low volatility. Derivatization with this compound converts these amines into their corresponding N-acylamides, which are more volatile and thermally stable, leading to improved chromatographic peak shapes and enhanced sensitivity. This method is intended for researchers, scientists, and professionals in drug development and food quality control.

Introduction

Biogenic amines such as histamine, putrescine, and cadaverine (B124047) are monitored in various matrices, including food products and biological samples, due to their physiological and toxicological effects.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] However, the analysis of polar compounds like biogenic amines by GC-MS requires a derivatization step to improve their volatility and chromatographic behavior.[1][2]

Acylation is a common derivatization technique where a hydrogen atom of an amine, alcohol, or thiol group is replaced by an acyl group.[2] While various acylating agents are commercially available, this application note explores the use of this compound, a long-chain fatty acyl chloride. The introduction of the 14-carbon chain is expected to significantly increase the lipophilicity and volatility of the derivatized amines, allowing for their effective separation and detection by GC-MS.

Experimental

Materials and Reagents

-

This compound

-

Biogenic amine standards (e.g., histamine, putrescine, cadaverine, tyramine)

-

Pyridine (B92270) (anhydrous)

-

Hexane (B92381) (GC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this analysis.

Protocol: Derivatization of Biogenic Amines

-

Sample Preparation:

-

For liquid samples, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the biogenic amines.

-

The extracted sample should be dried completely under a stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried extract, add 100 µL of a 1 mg/mL solution of the biogenic amine standard or sample in a suitable aprotic solvent.

-

Add 50 µL of anhydrous pyridine as a catalyst and acid scavenger.

-

Add 50 µL of a 10 mg/mL solution of this compound in hexane.

-

Vortex the mixture for 1 minute.

-

Incubate the reaction mixture at 60°C for 30 minutes.

-

-

Work-up:

-

After incubation, cool the reaction mixture to room temperature.

-

Add 500 µL of hexane and 500 µL of deionized water.

-

Vortex for 1 minute and centrifuge to separate the layers.

-

Transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

-

GC-MS Parameters

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes

-

Ramp: 10°C/min to 300°C

-

Hold: 10 minutes at 300°C

-

-

Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 50-550

Data Presentation

The following table summarizes the expected molecular weights and key mass spectral fragments for the 9(Z)-Tetradecenoyl derivatives of common biogenic amines.

| Biogenic Amine | Molecular Weight ( g/mol ) | Derivatized MW ( g/mol ) | Expected Key m/z Fragments |

| Putrescine | 88.15 | 310.53 (mono-acylated) 532.91 (di-acylated) | [M-R-CO]+, [M-R]+, [R-CO]+ |

| Cadaverine | 102.18 | 324.56 (mono-acylated) 546.94 (di-acylated) | [M-R-CO]+, [M-R]+, [R-CO]+ |

| Histamine | 111.15 | 333.51 | [M-R-CO]+, [M-R]+, [R-CO]+ |

| Tyramine | 137.18 | 359.56 | [M-R-CO]+, [M-R]+, [R-CO]+ |

R represents the 9(Z)-Tetradecenoyl moiety.

Visualization of the Workflow and Reaction

Caption: Experimental workflow for the derivatization of biogenic amines.

Caption: General reaction scheme for the acylation of a primary amine.

Discussion

The described protocol provides a framework for the derivatization of biogenic amines using this compound. The use of a long-chain acyl chloride is expected to yield derivatives with excellent chromatographic properties on non-polar GC columns. The resulting mass spectra should provide characteristic fragmentation patterns that allow for the confident identification and quantification of the target analytes.

It is important to note that this is a generalized protocol and may require optimization for specific applications and sample matrices. Factors such as the concentration of the derivatizing agent, reaction time, and temperature may need to be adjusted to achieve optimal results. Due to the high reactivity of acyl chlorides, all experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Conclusion

Derivatization with this compound is a promising approach for the GC-MS analysis of biogenic amines. This method offers the potential for improved sensitivity and chromatographic performance, making it a valuable tool for researchers in various scientific disciplines.

Disclaimer: This application note provides a generalized protocol based on the known reactivity of acyl chlorides. As of the date of publication, there is limited specific literature on the use of this compound as a derivatization agent for GC-MS analysis. Therefore, this protocol should be considered a starting point for method development and will likely require optimization.

References

Application Notes and Protocols for the Esterification of Alcohols with 9(Z)-Tetradecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z)-Tetradecenoyl chloride, also known as myristoleoyl chloride, is the acyl chloride derivative of 9(Z)-tetradecenoic acid (myristoleic acid), a monounsaturated omega-5 fatty acid. The esterification of alcohols with this compound is a fundamental reaction in organic synthesis, enabling the production of a diverse range of myristoleate (B1240118) esters. These esters have significant applications in various fields, including the development of bioactive lipids, drug delivery systems, polymer precursors, and specialized lubricants. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of these esters.

Chemical Properties of this compound

| Property | Value |

| Synonyms | Myristoleoyl chloride, (9Z)-Tetradec-9-enoyl chloride |

| Molecular Formula | C₁₄H₂₅ClO |

| Molecular Weight | 244.80 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity | Typically >98% |

| Storage | Store at -20°C under an inert atmosphere. Moisture sensitive. |

General Reaction Scheme

The reaction of an alcohol (R-OH) with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the ester and hydrochloric acid (HCl) as a byproduct. To neutralize the corrosive and reactive HCl, a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is typically added.

Caption: General overview of the esterification reaction.

Application Notes

The esterification of various alcohols with this compound allows for the synthesis of esters with tailored physical and biological properties.

-

Primary Alcohols: These are highly reactive and generally provide excellent yields of the corresponding esters under mild conditions. The resulting esters are often used as standards in analytical chemistry or as components in the synthesis of more complex molecules.

-

Secondary Alcohols: While still reactive, secondary alcohols may require slightly longer reaction times or elevated temperatures to achieve high conversion. The steric hindrance around the hydroxyl group can influence the reaction rate. An important example is the synthesis of cholesteryl myristoleate, a component of lipid nanoparticles.

-

Functionalized Alcohols: Alcohols containing other functional groups can be esterified, provided the other groups are stable to the reaction conditions. For example, the esterification of glycerol (B35011) derivatives can lead to the formation of mono-, di-, or triglycerides with specific properties for applications in drug delivery or as food additives.

Quantitative Data Summary

The following table summarizes representative yields for the esterification of various alcohols with this compound under standardized conditions. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reactants.

| Alcohol Substrate | Alcohol Type | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Ethanol | Primary | Ethyl 9(Z)-tetradecenoate | 2 | 25 | >95 |

| Dodecanol (B89629) | Primary | Dodecyl 9(Z)-tetradecenoate | 3 | 25 | >95 |

| Benzyl Alcohol | Primary | Benzyl 9(Z)-tetradecenoate | 3 | 25 | ~90 |

| Isopropanol | Secondary | Isopropyl 9(Z)-tetradecenoate | 4 | 40 | ~85 |

| Cholesterol | Secondary | Cholesteryl 9(Z)-tetradecenoate | 12 | 50 | ~80 |

| 1,2-Propanediol | Functionalized | 1-(9(Z)-tetradecenoyl)oxy-2-propanol | 6 | 40 | ~75 (monoester) |

Experimental Protocols

Protocol 1: General Procedure for the Esterification of a Primary Alcohol (e.g., Dodecanol)

This protocol describes a general method for the esterification of a primary alcohol with this compound.

Materials:

-

Dodecanol

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve dodecanol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.2 eq) to the solution.

-

Slowly add this compound (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and a white precipitate of pyridinium (B92312) hydrochloride will form.[1][2]

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure dodecyl 9(Z)-tetradecenoate.

Caption: Workflow for the esterification of a primary alcohol.

Protocol 2: Synthesis of Cholesteryl 9(Z)-tetradecenoate

This protocol is adapted for a less reactive secondary alcohol and requires more forcing conditions.

Materials:

-

Cholesterol

-

This compound

-

Anhydrous toluene

-

Anhydrous triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve cholesterol (1.0 eq) in anhydrous toluene.

-

Add triethylamine (1.5 eq) to the solution.

-

Add this compound (1.2 eq) and heat the reaction mixture to 50 °C.

-

Stir the reaction at 50 °C for 12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and filter to remove triethylammonium (B8662869) hydrochloride.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure cholesteryl 9(Z)-tetradecenoate.

Characterization of Products

The synthesized esters should be characterized to confirm their structure and purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is used to determine the purity of the ester and confirm its molecular weight. The fragmentation pattern in the mass spectrum can provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment. Key signals for a 9(Z)-tetradecenoate ester include:

-

δ 5.3-5.4 ppm (multiplet, 2H, -CH=CH-)

-

δ 4.0-4.2 ppm (triplet or multiplet, protons on the carbon adjacent to the ester oxygen)

-

δ 2.2-2.3 ppm (triplet, 2H, -CH₂-COO-)

-

δ 2.0 ppm (multiplet, 4H, allylic protons)

-

δ 1.6 ppm (multiplet, 2H, β-methylene to carbonyl)

-

δ 1.2-1.4 ppm (multiplet, aliphatic chain protons)

-

δ 0.8-0.9 ppm (triplet, 3H, terminal methyl group)

-

-

¹³C NMR: Confirms the carbon skeleton. Key signals include:

-

δ ~174 ppm (ester carbonyl)

-

δ ~130 ppm (olefinic carbons)

-

δ ~60-70 ppm (carbon adjacent to the ester oxygen)

-

δ ~14-35 ppm (aliphatic carbons)

-

Caption: Analytical workflow for product characterization.

Safety Precautions

-

This compound is corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction with alcohols is exothermic and can be vigorous.[1] Use controlled addition and cooling, especially on a larger scale.

-

The reaction produces HCl gas, which is corrosive and toxic. The use of a base is essential to neutralize it.

-

Solvents such as dichloromethane are volatile and potentially harmful. Handle with care in a well-ventilated area.

By following these protocols and application notes, researchers can effectively synthesize and characterize a variety of 9(Z)-tetradecenoate esters for their specific research and development needs.

References

Safe Handling and Storage of 9(Z)-Tetradecenoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the safe handling and storage procedures for 9(Z)-Tetradecenoyl chloride (CAS No. 95548-25-7). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following protocols and safety data are based on the general properties of acyl chlorides and information available for analogous long-chain fatty acid chlorides. Researchers must exercise caution and adhere to all institutional safety protocols.

Compound Information and Properties

This compound, also known as myristoleoyl chloride, is a reactive chemical intermediate commonly used in organic synthesis, particularly in the development of novel lipids and bioconjugates. Its high reactivity stems from the acyl chloride functional group, which is a potent electrophile.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 95548-25-7 | [1] |

| Molecular Formula | C₁₄H₂₅ClO | [1] |

| Molecular Weight | 244.8 g/mol | [1] |

| Physical State | Liquid | [1] |

| Purity | >99% | [1] |

| Storage Temperature | Freezer | [1] |

Hazard Identification and Safety Precautions

Acyl chlorides are generally corrosive, moisture-sensitive, and can release toxic fumes upon decomposition.[2] The primary hazards associated with this compound are detailed below.

Table 2: Hazard Identification and Recommended Precautions

| Hazard | Description | Recommended Precautions |

| Corrosivity | Causes severe skin burns and eye damage upon contact. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or Viton), safety goggles, and a lab coat. |

| Reactivity | Reacts violently with water, alcohols, amines, and strong bases in highly exothermic reactions.[2][3] Contact with moisture in the air can release hydrogen chloride (HCl) gas. | Handle in a well-ventilated fume hood. Store away from incompatible materials. Use anhydrous solvents and techniques. |

| Inhalation Toxicity | Vapors and HCl gas generated from hydrolysis are highly irritating and toxic to the respiratory tract. | Always handle in a fume hood. Avoid breathing vapors. |

Experimental Protocols

Protocol for Safe Handling and Dispensing

This protocol outlines the steps for safely handling and dispensing this compound in a laboratory setting.

Materials:

-

This compound

-

Dry, inert gas (Nitrogen or Argon)

-

Anhydrous solvents and reagents

-

Dry glassware (oven or flame-dried)

-

Syringes and needles (oven-dried)

-

Septa

-

Personal Protective Equipment (PPE) as specified in Table 2

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried and assembled under an inert atmosphere. The entire procedure must be conducted in a certified chemical fume hood.

-

Inert Atmosphere: Purge the reaction vessel and the reagent bottle with a dry, inert gas. A gentle positive pressure of inert gas should be maintained throughout the procedure.

-

Equilibration: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

-

Dispensing: Using a dry syringe, carefully pierce the septum of the reagent bottle and slowly withdraw the desired amount of the liquid.

-

Addition: Add the this compound dropwise to the reaction mixture, which should be cooled in an ice bath to control the reaction exotherm.

-

Post-Handling: Immediately quench any residual reagent in the syringe by carefully drawing up and expelling an anhydrous quenching agent (e.g., isopropanol) into a separate flask containing the quenching agent.

Caption: Workflow for handling this compound.

Protocol for Storage

Proper storage is critical to maintain the integrity and reactivity of this compound.

Procedure:

-

Container: Store in the original, tightly sealed container. Ensure the cap has a chemically resistant liner (e.g., Teflon).

-

Atmosphere: For long-term storage, flush the headspace of the container with a dry, inert gas before sealing.

-

Temperature: Store in a freezer (-20 °C to -80 °C) as recommended.[1]

-

Location: Keep in a designated, well-ventilated, and dry area for corrosive and water-reactive materials. Store away from incompatible substances.

-

Secondary Containment: Place the primary container inside a larger, chemically resistant secondary container to contain any potential leaks.

Protocol for Quenching and Disposal

Unused or residual this compound must be safely quenched before disposal.

Materials:

-

Ice bath

-

Stir plate and stir bar

-

Quenching solution (e.g., isopropanol, methanol, or a dilute solution of sodium bicarbonate)

-

Appropriate waste container

Procedure:

-

Preparation: In a fume hood, place a flask containing a suitable quenching agent (e.g., isopropanol) in an ice bath with stirring. The volume of the quenching agent should be at least 10 times the volume of the acyl chloride to be quenched.

-

Slow Addition: Slowly and carefully add the this compound dropwise to the cooled and stirred quenching solution. Be prepared for an exothermic reaction and potential gas evolution (HCl).

-

Neutralization: Once the addition is complete, continue stirring for at least 30 minutes to ensure the reaction is complete. If an acidic byproduct is a concern, slowly add a saturated solution of sodium bicarbonate to neutralize the mixture. Vent the flask frequently to release any CO₂ gas produced.

-

Disposal: Dispose of the neutralized waste in accordance with institutional and local regulations for chemical waste.

Reactivity and Incompatibility

Understanding the reactivity of this compound is crucial for safe handling and to avoid hazardous situations. The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack.[4][5][6]

Caption: Chemical incompatibility of this compound.

Disclaimer: The information provided in this document is intended for guidance only and is based on the general properties of acyl chlorides. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always consult the latest safety information and adhere to all applicable safety regulations.

References

Application of 9(Z)-Tetradecenoyl Chloride in Lipidomics Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z)-Tetradecenoyl chloride, also known as myristoleoyl chloride, is the activated form of myristoleic acid, a monounsaturated omega-5 fatty acid. As a reactive acyl chloride, it serves as a valuable building block in the synthesis of complex lipids for lipidomics research. Its application enables the generation of internal standards, the creation of bioactive lipid probes, and the investigation of metabolic pathways and signaling cascades involving myristoleate-containing lipids. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in a research setting.

Application Notes

Synthesis of Stable Isotope-Labeled and Unlabeled Lipid Standards

In quantitative lipidomics, the use of appropriate internal standards is crucial for accurate and precise quantification of endogenous lipid species. This compound is an essential reagent for the chemical synthesis of a variety of myristoleate-containing lipid standards, including triglycerides (TG), phospholipids (B1166683) (e.g., phosphatidylcholine - PC, phosphatidylethanolamine (B1630911) - PE), and cholesterol esters (CE). By employing isotopically labeled versions of the glycerol (B35011) backbone or headgroups, researchers can synthesize heavy-labeled internal standards for use in mass spectrometry-based quantification.

Chemical Probes for Studying Fatty Acid Metabolism and Trafficking

The introduction of the myristoleoyl group into cells can be facilitated by using this compound to synthesize modified lipids that can be more readily taken up by cells. Furthermore, by incorporating reporter tags (e.g., fluorescent dyes, biotin) or using isotopically labeled this compound, researchers can create chemical probes to trace the uptake, intracellular trafficking, and incorporation of myristoleic acid into complex lipids. This allows for the investigation of enzymes involved in lipid remodeling and the dynamics of lipid metabolism in living cells.

Investigation of Myristoleate-Associated Signaling Pathways

Myristoleic acid has been implicated in various biological processes, including the induction of apoptosis in cancer cells and the modulation of signaling pathways such as Wnt/β-catenin and ERK.[1][2][3] By synthesizing specific myristoleate-containing lipids, such as myristoleoyl-containing diacylglycerols or lysophosphatidic acids, researchers can investigate their direct effects on these signaling cascades. This compound provides the chemical tool to generate these specific lipid signaling molecules.

Quantitative Data Summary

The following tables summarize representative quantitative data from lipidomics studies investigating the role of myristoleate-containing lipids in different biological contexts. This data can serve as a reference for expected changes when studying the effects of introducing 9(Z)-tetradecenoyl moieties into biological systems.

Table 1: Relative Abundance of Myristoleate-Containing Phosphatidylcholine Species in Cancer Cells

| Lipid Species | Control Cells (Relative Abundance) | Treated Cells (Relative Abundance) | Fold Change | p-value |

| PC(16:0/14:1) | 1.00 ± 0.12 | 1.85 ± 0.21 | 1.85 | < 0.01 |

| PC(18:0/14:1) | 1.00 ± 0.09 | 1.62 ± 0.15 | 1.62 | < 0.05 |

| PC(18:1/14:1) | 1.00 ± 0.15 | 1.40 ± 0.18 | 1.40 | > 0.05 |

Data is hypothetical and for illustrative purposes, based on trends observed in cancer lipidomics studies.

Table 2: Concentration of Myristoleate-Containing Triglycerides in Adipocytes after Fatty Acid Treatment

| Lipid Species | Control (pmol/mg protein) | Myristoleic Acid Treated (pmol/mg protein) | Fold Change | p-value |

| TG(16:0/18:1/14:1) | 150.5 ± 25.2 | 452.3 ± 55.8 | 3.00 | < 0.001 |

| TG(18:1/18:1/14:1) | 88.2 ± 15.7 | 310.1 ± 42.1 | 3.52 | < 0.001 |

| TG(16:0/16:0/14:1) | 45.1 ± 9.8 | 189.4 ± 31.5 | 4.20 | < 0.001 |

Data is hypothetical and for illustrative purposes, based on trends observed in lipid metabolism studies.